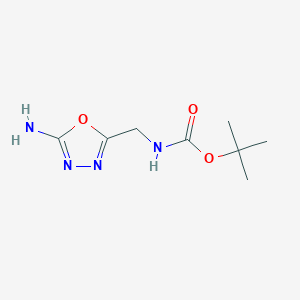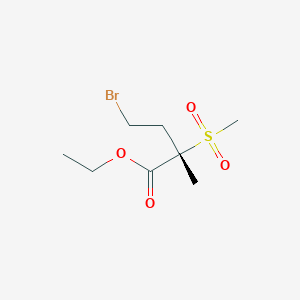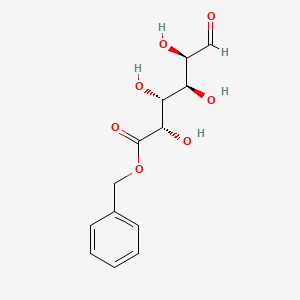![molecular formula C6H7Br2N3O B1436073 3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine CAS No. 2060053-25-8](/img/structure/B1436073.png)
3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
Vue d'ensemble
Description
3,9-Dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine (DBO) is a heterocyclic compound that has been studied for its potential use in a variety of scientific research applications. DBO has been studied for its potential use in drug discovery and development, materials science, and biomedical research. It has been found to possess a wide range of characteristics, including antibacterial, antifungal, and antiviral properties. Additionally, DBO has been found to have potential applications in the fields of biochemistry, pharmacology, and biotechnology.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Applications
Synthetic Pathways
Research has demonstrated various synthetic pathways to create novel heterocyclic compounds, such as the synthesis of naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems. These compounds have potential uses in medicine and agriculture due to their tranquilizer, fungicide, antihistamine, and antihypertensive properties (Osyanin et al., 2012).
Diversity-Oriented Synthesis
Tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reactions have been employed to develop a library of fused heterocycles, including 9H-benzo[b]pyrrolo[1,2-g][1,2,3]triazolo[1,5-d][1,4]diazepines, indicating a route to novel biologically active compounds or drug leads (Hussain et al., 2014).
Biological Activity
Research into triazoles and related compounds has identified various biological activities, which include applications as antimicrobial agents. For instance, certain 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines have shown potential antimicrobial activity, suggesting their use in developing new therapeutic agents (Taha, 2008).
Antifungal and Antibacterial Properties
Synthesized 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines have been evaluated for their antibacterial and antifungal activities, demonstrating significant potential against a selected panel of pathogenic strains, highlighting the medicinal applications of these compounds (Panwar & Singh, 2011).
Corrosion Inhibition
Triazolotriazepine derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments, showcasing their utility in industrial applications to protect metals against corrosion. The effectiveness of these compounds as inhibitors was assessed through electrochemical, DFT, and MD simulation studies (El Bakri et al., 2019).
Propriétés
IUPAC Name |
3,9-dibromo-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3O/c7-4-3-12-2-1-11-5(4)9-10-6(11)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSQRIVRFWTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C2=NN=C(N21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



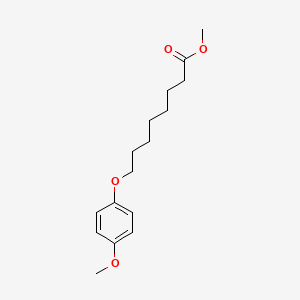
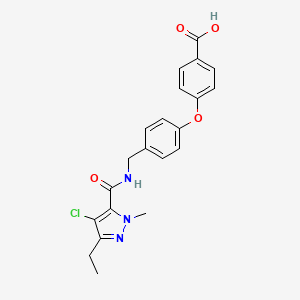
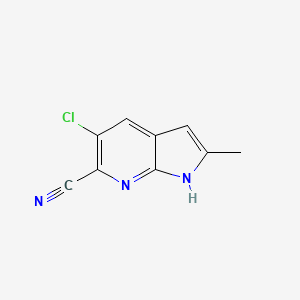



![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)

![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)
